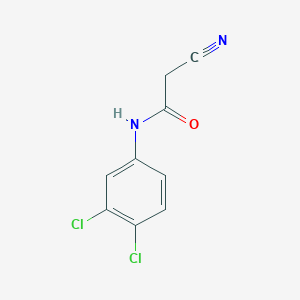

2-Cyano-N-(3,4-dichlorophenyl)acetamide

Description

Properties

IUPAC Name |

2-cyano-N-(3,4-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-7-2-1-6(5-8(7)11)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXDPDIVNQZPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CC#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165465 | |

| Record name | 2-Cyano-N-(3,4-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15386-80-8 | |

| Record name | 2-Cyano-N-(3,4-dichlorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15386-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyano-N-(3,4-dichlorophenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015386808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyano-N-(3,4-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyano-N-(3,4-dichlorophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Cyano-N-(3,4-dichlorophenyl)acetamide chemical properties

An In-depth Technical Guide to 2-Cyano-N-(3,4-dichlorophenyl)acetamide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the exploration of novel chemical scaffolds as building blocks for targeted therapeutics is of paramount importance. Among these, this compound has emerged as a compound of significant interest. Its unique structural features, combining a reactive cyano group with a dichlorinated phenyl ring, make it a versatile intermediate for the synthesis of a wide array of heterocyclic compounds and potential bioactive molecules. This guide aims to provide an in-depth technical overview of this compound, consolidating its chemical properties, synthesis, reactivity, and potential applications. The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate its application in the laboratory and beyond.

Core Chemical and Physical Properties

This compound, with the CAS Number 15386-80-8, is an organic compound that presents as a solid at room temperature.[1] Its molecular structure is characterized by a central acetamide linkage, with a cyano group at the alpha-carbon and a 3,4-dichlorophenyl substituent on the amide nitrogen.[2] This arrangement of functional groups dictates its chemical behavior and potential for further synthetic modifications.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆Cl₂N₂O | [1][2] |

| Molecular Weight | 229.06 g/mol | [1][3] |

| CAS Number | 15386-80-8 | [3][4] |

| Appearance | Solid | [1] |

| Melting Point | 164 - 166 °C | [3][5] |

| Purity | ≥95% (typical) | [3] |

| LogP (calculated) | 2.72 | [2] |

The presence of the dichlorophenyl moiety and the cyano group significantly influences the compound's physicochemical properties. The electron-withdrawing nature of the chlorine atoms and the cyano group enhances the molecule's reactivity in certain reactions.[1][2] The calculated LogP of 2.72 suggests moderate lipophilicity, which can be a desirable trait for bioavailability in drug candidates.[2]

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the acylation of 3,4-dichloroaniline with a suitable cyanoacetic acid derivative. A common and efficient laboratory-scale synthesis involves the reaction of 3,4-dichloroaniline with ethyl cyanoacetate.

Synthetic Workflow: Acylation of 3,4-Dichloroaniline

The following diagram outlines a typical workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.[6][7]

Materials:

-

3,4-Dichloroaniline

-

Ethyl cyanoacetate

-

High-boiling point solvent (e.g., xylene or none)

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dichloroaniline (1 molar equivalent) and ethyl cyanoacetate (1 to 1.2 molar equivalents). While a solvent is not always necessary, a high-boiling solvent like xylene can be used to ensure a homogeneous reaction mixture.

-

Reaction: Heat the mixture to a temperature between 120-200°C and maintain it for 2-8 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to crystallize out.

-

Precipitation: Add ethanol to the cooled mixture and stir. The product should precipitate out of the solution. If precipitation is slow, the addition of a small amount of water can be beneficial.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold ethanol to remove any unreacted starting materials and impurities.

-

Purification: For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.

-

Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and by measuring its melting point.

Mechanistic Considerations

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3,4-dichloroaniline attacks the electrophilic carbonyl carbon of ethyl cyanoacetate. This is followed by the elimination of ethanol, leading to the formation of the stable amide bond. The elevated temperature is necessary to drive the reaction to completion, especially in the absence of a catalyst.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is largely dictated by its cyano and amide functionalities.[2]

-

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.[2]

-

Condensation Reactions: The active methylene group adjacent to the cyano and carbonyl groups is acidic and can undergo condensation reactions with aldehydes and ketones, which is a key step in the synthesis of various heterocyclic compounds.[2]

The versatility of this compound as a synthetic intermediate is a significant aspect of its utility. The presence of multiple reactive sites allows for its use in the construction of more complex molecular architectures, a desirable feature in combinatorial chemistry and drug discovery programs.

Logical Relationship of Functional Groups and Reactivity

Caption: Functional groups and their corresponding reactivity.

Potential Applications in Drug Discovery and Development

This compound serves as a valuable precursor in the synthesis of molecules with potential therapeutic applications, particularly in oncology.[2]

Targeting the Aryl Hydrocarbon Receptor (AhR)

Recent research has highlighted the role of the Aryl Hydrocarbon Receptor (AhR), a transcription factor, as a potential therapeutic target in certain cancers, including aggressive forms of breast cancer.[2] this compound is a key intermediate in the development of 2-phenylacrylonitriles, a class of compounds that have been investigated as AhR ligands.[2] Some of these derivatives have shown selective cytotoxicity against cancer cell lines like MCF-7, while having minimal effect on non-cancerous cells.[2]

The study of such acrylonitrile-based AhR ligands has also provided important insights into the interpretation of cell-based assays, as some analogs were found to interfere with commonly used tetrazolium-based assays (e.g., MTT), which could lead to misleading cytotoxicity results.[2] This underscores the importance of careful experimental design and data interpretation when screening compounds derived from this scaffold.

Broader Biological Activities

The cyanoacetamide scaffold, in general, is present in a variety of biologically active molecules. Derivatives have been investigated for their insecticidal and other biological activities.[9][10] While the specific biological profile of this compound itself is not extensively detailed in the provided search results, its role as a versatile intermediate suggests that a wide range of derivatives with diverse biological activities can be synthesized from it. For instance, it has been shown to be an inhibitor of papain-like protease, which could have implications for antiviral drug development.[2]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Hazards: It is classified as an irritant.[5] Safety data sheets for similar compounds indicate that it may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[11][12][13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12][15] Work in a well-ventilated area or use a fume hood.[11][12][15]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[11][12]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5][15]

-

In case of exposure:

Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical properties, accessible synthetic routes, and versatile reactivity make it an attractive starting point for the creation of diverse molecular libraries. The demonstrated utility of its derivatives as modulators of the Aryl Hydrocarbon Receptor highlights its relevance in contemporary oncology research. This guide provides a foundational understanding of this compound, intended to empower researchers to harness its potential in their scientific endeavors. As with any research chemical, a thorough understanding of its properties and safe handling practices is essential for its effective and responsible use.

References

- This compound - Benchchem. (n.d.).

- This compound - Sigma-Aldrich. (n.d.).

- This compound - SIELC Technologies. (2018, May 16).

- This compound - Sigma-Aldrich. (n.d.).

- CAS 15386-80-8: this compound - CymitQuimica. (n.d.).

- This compound | 15386-80-8 - ChemicalBook. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- AK Scientific, Inc. Safety Data Sheet (United States). (n.d.).

- 2-Cyano-N-(3,5-dichlorophenyl)acetamide - AK Scientific, Inc. (n.d.).

- SAFETY DATA SHEET - MilliporeSigma. (2024, September 6).

- SAFETY DATA SHEET - TCI Chemicals. (2025, May 23).

- Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. (n.d.). ASJP.

- Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. (2020, December 30). Algerian Journal of Biosciences.

- Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. (2025, August 2). ResearchGate.

- A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. (n.d.). Google Patents.

- cyanoacetamide - Organic Syntheses Procedure. (n.d.).

- Synthesis, and synthetic applications of cyanoacetamides. (n.d.). ResearchGate.

Sources

- 1. CAS 15386-80-8: this compound [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 15386-80-8 [sigmaaldrich.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. This compound | 15386-80-8 [amp.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]

- 9. journal.univ-eloued.dz [journal.univ-eloued.dz]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. tcichemicals.com [tcichemicals.com]

- 15. aksci.com [aksci.com]

An In-depth Technical Guide to 2-Cyano-N-(3,4-dichlorophenyl)acetamide (CAS Number: 15386-80-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-N-(3,4-dichlorophenyl)acetamide, a versatile chemical intermediate with significant potential in drug discovery. This document delves into its chemical identity, synthesis, and purification, and explores its emerging roles as a modulator of the Aryl Hydrocarbon Receptor (AhR) in oncology and as an inhibitor of viral papain-like protease (PLpro). Detailed, field-proven protocols for its synthesis, characterization, and biological evaluation are presented to empower researchers in their scientific endeavors.

Introduction and Chemical Identity

This compound, registered under CAS number 15386-80-8, is an organic compound featuring a cyanoacetamide moiety linked to a 3,4-dichlorophenyl group.[1] This unique structural arrangement, combining a reactive cyano group, a hydrogen-bonding-capable amide, and a dichlorinated aromatic ring, underpins its chemical reactivity and diverse biological activities.[1] The electron-withdrawing nature of the cyano and dichloro-substituents significantly influences the molecule's electronic properties and potential for molecular interactions.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 15386-80-8 | |

| Molecular Formula | C₉H₆Cl₂N₂O | |

| Molecular Weight | 229.06 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | Acetanilide, 3',4'-dichloro-2-cyano-; Acetamide, 2-cyano-N-(3,4-dichlorophenyl)-; Cyanoacetic acid 3,4-dichloroanilide | |

| Physical Form | Solid | |

| Melting Point | 164 - 166 °C | |

| InChI Key | HXXDPDIVNQZPCJ-UHFFFAOYSA-N |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. The selection of a specific method is often dictated by the desired scale, available starting materials, and safety considerations. Two common and effective methods are detailed below.

Method 1: Nucleophilic Acylation using Cyanoacetyl Chloride

This method involves the reaction of 3,4-dichloroaniline with cyanoacetyl chloride in the presence of a base. The base enhances the nucleophilicity of the aniline, facilitating its attack on the electrophilic carbonyl carbon of the acid chloride.[2]

Caption: Synthesis via Nucleophilic Acylation.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3,4-dichloroaniline (1 equivalent) in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0-5 °C in an ice bath.

-

Acylation: Slowly add a solution of cyanoacetyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Method 2: Condensation with Ethyl Cyanoacetate

An alternative, often preferred for larger scale synthesis due to the avoidance of hazardous acyl chlorides, is the condensation of 3,4-dichloroaniline with ethyl cyanoacetate under basic conditions.[2]

Sources

2-Cyano-N-(3,4-dichlorophenyl)acetamide molecular structure

An In-Depth Technical Guide to the Molecular Structure of 2-Cyano-N-(3,4-dichlorophenyl)acetamide

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No. 15386-80-8) is a pivotal chemical intermediate with demonstrated significance in the landscape of medicinal chemistry and drug discovery. Its unique molecular architecture, characterized by a dichlorinated phenyl ring, an acetamide linker, and a reactive cyano group, makes it a versatile scaffold for synthesizing novel therapeutic agents. This guide provides a comprehensive examination of its molecular structure, physicochemical properties, and spectroscopic profile. We delve into established synthetic protocols, explore its chemical reactivity, and contextualize its biological importance, particularly its emerging roles as an antiviral and anticancer agent. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this compound's scientific foundation.

Molecular Identity and Physicochemical Profile

This compound is an organic compound featuring a confluence of functional groups that dictate its chemical behavior and biological activity.[1] The molecule consists of a 3,4-dichlorophenyl group attached to a cyanoacetamide moiety through an amide linkage. This structure, particularly the dichlorophenyl group, is often associated with bioactive compounds in pharmaceuticals and agrochemicals.[1] The electron-withdrawing nature of the cyano group and chlorine atoms significantly influences the molecule's reactivity and electronic properties.[1][2]

Chemical Identifiers

-

IUPAC Name: this compound[2]

-

Synonyms: Acetanilide, 3',4'-dichloro-2-cyano-; Acetamide, 2-cyano-N-(3,4-dichlorophenyl)-; Cyanoacetic acid 3,4-dichloroanilide[1]

Physicochemical Properties

The properties of this molecule are summarized below. The presence of the cyano group, compared to its non-cyanated analog N-(3,4-dichlorophenyl)acetamide, tends to reduce lipophilicity (LogP), which can enhance aqueous solubility and bioavailability.[2]

| Property | Value | Source |

| Molecular Weight | 229.06 g/mol | [1][3] |

| Physical Form | Solid | [1][3] |

| Melting Point | 164 - 166 °C | [3] |

| LogP (Predicted) | ~2.72 | [2] |

| InChI Key | HXXDPDIVNQZPCJ-UHFFFAOYSA-N | [1][3] |

| SMILES | N(C(CC#N)=O)C1=CC(Cl)=C(Cl)C=C1 | [1] |

Spectroscopic and Structural Elucidation

While specific crystallographic data for the title compound is not prevalent in public databases, its structure can be reliably characterized using standard spectroscopic techniques. The following sections provide an expert interpretation of the expected spectral data, which is critical for identity confirmation and quality control in a research setting.

Predicted ¹H and ¹³C NMR Spectral Analysis

-

¹H NMR (Proton NMR): The proton spectrum is expected to be relatively simple. The aromatic region should display signals corresponding to the three protons on the dichlorophenyl ring. The proton at C5 (between the two chlorine atoms) would likely appear as a doublet, while the protons at C2 and C6 would exhibit more complex splitting (doublet of doublets). The two protons of the methylene group (-CH₂-) in the acetamide linker would appear as a singlet, shifted downfield due to the adjacent carbonyl and cyano groups. The amide proton (-NH-) would present as a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR (Carbon NMR): The spectrum would show nine distinct carbon signals. The carbon of the cyano group (-C≡N) would appear around 115-120 ppm. The carbonyl carbon (-C=O) would be significantly deshielded, appearing further downfield (~160-170 ppm). The methylene carbon (-CH₂-) would be found in the aliphatic region. The six aromatic carbons would have distinct shifts influenced by the chlorine substituents.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of the key functional groups.

-

N-H Stretch: A sharp to moderately broad peak around 3300-3250 cm⁻¹ corresponding to the amide N-H bond.

-

C-H Aromatic Stretch: Peaks appearing just above 3000 cm⁻¹.

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2250 cm⁻¹, characteristic of a nitrile group.[4]

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1680-1650 cm⁻¹, indicative of the carbonyl group in a secondary amide.[4]

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 800-600 cm⁻¹.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the elemental composition.

-

Molecular Ion Peak (M⁺): The key feature would be the isotopic cluster for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This would result in three peaks:

-

M⁺: (containing two ³⁵Cl atoms)

-

[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl)

-

[M+4]⁺: (containing two ³⁷Cl atoms)

-

-

Isotopic Ratio: The relative intensities of these peaks are expected to be approximately 9:6:1, a hallmark signature for a dichlorinated compound.

-

Fragmentation: Common fragmentation patterns would involve cleavage of the amide bond and loss of the cyanoacetyl group.

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through straightforward and well-established organic chemistry reactions.

Primary Synthetic Pathway: Nucleophilic Acylation

A common and efficient method involves the nucleophilic acylation of 3,4-dichloroaniline with a reactive derivative of cyanoacetic acid, such as cyanoacetyl chloride.[2] The reaction is generally performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct and facilitate the reaction.

Caption: Mechanism of action for antiviral activity via PLpro inhibition.

Anticancer Research

The compound is also a precursor in the development of novel anticancer agents, particularly those targeting the Aryl hydrocarbon Receptor (AhR). [2]AhR is a transcription factor implicated as a therapeutic target in several cancers, including aggressive forms of breast cancer. [2]

-

Mechanism of Action: Derivatives of this compound have demonstrated selective cytotoxicity against various cancer cell lines. [2]They are believed to induce apoptosis (programmed cell death) and disrupt cell cycle progression in malignant cells while having minimal effect on normal cells. [2]The National Cancer Institute (NCI) has screened the compound against a panel of 60 human cancer cell lines, where it showed notable selectivity. [2]

Conclusion and Future Directions

This compound represents a compelling scaffold for modern drug discovery. Its molecular structure, defined by a dichlorophenyl ring, a cyano group, and an acetamide linker, provides a foundation for diverse chemical modifications and a wide range of biological activities. The synthetic accessibility and well-defined reactivity profile make it an attractive starting point for generating libraries of novel compounds.

For drug development professionals, future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the dichlorophenyl ring and the cyanoacetamide moiety to optimize potency and selectivity for targets like PLpro and AhR.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds derived from this scaffold.

-

In Vivo Efficacy: Advancing promising candidates from in vitro assays to preclinical animal models to validate their therapeutic potential.

The continued exploration of this chemical space holds considerable promise for the development of next-generation antiviral and anticancer therapeutics.

References

- Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl).... Source: National Institutes of Health (PMC), URL: [Link]/PMC8101456/>

Sources

- 1. CAS 15386-80-8: this compound [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 15386-80-8 [sigmaaldrich.com]

- 4. Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Cyano-N-(3,4-dichlorophenyl)acetamide

Introduction

2-Cyano-N-(3,4-dichlorophenyl)acetamide is a key chemical intermediate with significant applications in the fields of medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active molecules, making its efficient synthesis a topic of considerable interest to researchers and pharmaceutical development professionals. Notably, this compound serves as a precursor in the development of novel anti-cancer agents, including those targeting the Aryl hydrocarbon Receptor (AhR), a transcription factor implicated in breast cancer.[1] The versatility of the cyanoacetamide group allows for a range of chemical transformations, including substitution and condensation reactions, enabling the construction of more complex molecular architectures.[1] This guide provides a comprehensive overview of a robust and accessible pathway for the synthesis of this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Core Synthesis Pathway: Amide Formation via Condensation Reaction

The most direct and industrially scalable approach to synthesizing this compound is through the condensation reaction between 3,4-dichloroaniline and a suitable cyanoacetic acid derivative. Among the potential derivatives, ethyl cyanoacetate is a preferred reagent due to its commercial availability, stability, and favorable reactivity profile.[2][3][4] This method circumvents the need for hazardous acyl chlorides and is well-documented in patent literature for the synthesis of related anilides.[1][5]

The overall reaction is as follows:

This reaction involves the nucleophilic attack of the amino group of 3,4-dichloroaniline on the electrophilic carbonyl carbon of ethyl cyanoacetate, leading to the formation of an amide bond and the elimination of ethanol.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 3,4-dichloroaniline and ethyl cyanoacetate.

Caption: A flowchart illustrating the synthesis of this compound.

Expertise in Practice: Causality Behind Experimental Choices

The selection of reagents and reaction conditions is critical for achieving a high yield and purity of the final product.

-

Choice of Reactants: 3,4-dichloroaniline is a readily available starting material, often produced by the hydrogenation of 3,4-dichloronitrobenzene.[6] Its two electron-withdrawing chlorine atoms decrease the nucleophilicity of the amino group, necessitating more forcing reaction conditions compared to aniline. Ethyl cyanoacetate is an excellent acylating agent in this context, as the electron-withdrawing cyano group activates the ester carbonyl for nucleophilic attack.

-

Reaction Conditions: The condensation is typically carried out at elevated temperatures, often in the range of 120-200°C.[7] A patent describing a similar process specifies heating a mixture of 3,4-dichloroaniline and ethyl cyanoacetate to 192°C for 4 hours.[5] This high temperature is necessary to overcome the reduced reactivity of the dichlorinated aniline and to drive the reaction to completion by distilling off the ethanol byproduct. The reaction can be performed neat (without a solvent) or in a high-boiling solvent. For industrial-scale production, performing the reaction neat is often preferred to simplify purification and reduce waste.

-

Alternative Conditions: For structurally similar compounds, alternative conditions have been reported, such as using a base like piperidine in a solvent like ethanol at lower temperatures (0-5°C).[1] However, for the less reactive 3,4-dichloroaniline, the high-temperature approach is generally more effective.

Self-Validating Protocols: A Step-by-Step Guide

The following protocol is based on established procedures for the synthesis of cyanoacetanilides from substituted anilines and ethyl cyanoacetate.[5][7]

Materials and Equipment:

-

3,4-Dichloroaniline (CAS: 95-76-1)[8]

-

Ethyl cyanoacetate (CAS: 105-56-6)[3]

-

Toluene or other suitable washing solvent

-

Round-bottom flask equipped with a reflux condenser and a distillation head

-

Heating mantle with a temperature controller

-

Magnetic stirrer

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Vacuum oven

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine 3,4-dichloroaniline and a molar excess of ethyl cyanoacetate. A patent example uses a molar ratio of approximately 1:4.7 (0.213 mol of 3,4-dichloroaniline to 1.0075 mol of ethyl cyanoacetate).[5]

-

Heating and Reaction: Heat the reaction mixture to 192°C with stirring.[5] Ethanol will begin to distill off as the reaction proceeds. Continue heating for approximately 4 hours, or until the theoretical amount of ethanol has been collected.

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will precipitate as a solid.

-

Isolation: Isolate the solid product by suction filtration.

-

Washing: Wash the filter cake with a suitable solvent, such as toluene or a mixture of toluene and petroleum ether, to remove unreacted starting materials and byproducts.[5]

-

Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.

Characterization: The final product should be a solid with a melting point in the range of 164-167°C.[5] Further characterization can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Quantitative Data Summary

| Reactant/Product | Molar Mass ( g/mol ) | CAS Number | Melting Point (°C) |

| 3,4-Dichloroaniline | 162.02 | 95-76-1 | 66-71[6] |

| Ethyl Cyanoacetate | 113.11 | 105-56-6 | -22 |

| This compound | 229.06 | 15386-80-8 | 164-167[5] |

A typical reaction as described in the patent literature reports a yield of approximately 80% based on the limiting reactant, 3,4-dichloroaniline.[5]

Conclusion

The synthesis of this compound via the high-temperature condensation of 3,4-dichloroaniline and ethyl cyanoacetate represents a reliable and scalable method for producing this valuable chemical intermediate. The straightforward nature of the reaction, coupled with the ready availability of the starting materials, makes this an attractive pathway for both academic research and industrial applications. By understanding the underlying principles of reactivity and carefully controlling the reaction parameters, researchers can efficiently synthesize this compound in high yield and purity, paving the way for its use in the development of novel therapeutics and other advanced materials.

References

- de Melo, J. P., Zuin, V. G., & Corrêa, A. G. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Journal of the Brazilian Chemical Society.

- Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. (2023). SciELO.

- de Melo, J. P., Zuin, V. G., & Corrêa, A. G. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. ResearchGate.

- Process for the preparation of cyanoacetanilides. (1985). Google Patents.

- ethyl cyanoacetate - Organic Syntheses Procedure. (n.d.).

- A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. (2013). Google Patents.

- Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. (2020). RSC Advances.

- Ethyl cyanoacetate. (n.d.). Wikipedia.

- Ethyl Cyanoacetate Reactions. (2022). ResearchGate.

- This compound. (2018). SIELC Technologies.

- 3,4-Dichloroaniline. (n.d.). PubChem.

- cyanoacetamide - Organic Syntheses Procedure. (n.d.).

- 3,4-Dichloroaniline. (n.d.). Wikipedia.

- Process For the Preparation of Highly Pure (E) N,N-Diethyl-2-Cyano-3-(3,4-Dihydroxy-5-Nitro Phenyl) Acrylamide (Entacapone). (2008). Justia Patents.

- Approaches to the Synthesis of 2,3-Dihaloanilines. Useful Precursors of 4-Functionalized-1H-indoles. (2012). The Journal of Organic Chemistry.

- Synthesis, and synthetic applications of cyanoacetamides. (2020). ResearchGate.

- Process for preparing 3, 4 dichloroaniline. (1966). Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. CH646418A5 - Process for the preparation of cyanoacetanilides - Google Patents [patents.google.com]

- 6. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 7. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]

- 8. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Cyano-N-(3,4-dichlorophenyl)acetamide: Synthesis, Characterization, and Application in Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-N-(3,4-dichlorophenyl)acetamide, a key chemical intermediate in contemporary drug discovery. The document elucidates its chemical identity, synthesis, and analytical characterization. A significant focus is placed on its pivotal role as a precursor in the development of Aryl Hydrocarbon Receptor (AhR) ligands, which are under investigation as potential therapeutics for breast cancer. This guide furnishes detailed, field-proven protocols for its synthesis, subsequent derivatization via Knoevenagel condensation, and the biological evaluation of its downstream products. It is designed to be a critical resource for researchers engaged in medicinal chemistry and oncology drug development, providing both the theoretical framework and practical methodologies required to leverage this versatile compound.

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification and optimization of versatile chemical scaffolds are paramount to the successful development of novel therapeutics. This compound (CAS No: 15386-80-8) has emerged as a compound of significant interest due to its synthetic tractability and its role as a foundational building block for a class of potent bioactive molecules.[1] Its structure, featuring a reactive methylene group activated by an adjacent nitrile and an amide linkage to a dichlorinated phenyl ring, offers a unique combination of chemical handles for diversification.

The primary impetus for this guide is the compound's application as a key intermediate in the synthesis of novel Aryl Hydrocarbon Receptor (AhR) modulators.[1] The AhR, a ligand-activated transcription factor, has been identified as a promising, albeit complex, therapeutic target in oncology, particularly for aggressive forms of breast cancer.[1] Molecules derived from this compound have demonstrated selective and potent cytotoxicity against cancer cell lines, underscoring the therapeutic potential of this chemical lineage.[1] This document aims to provide the depth of technical detail necessary for researchers to not only synthesize and characterize this intermediate but also to strategically employ it in the generation of next-generation AhR ligands.

Core Compound Profile

A thorough understanding of the physicochemical properties of a starting material is a prerequisite for its effective use in multi-step synthesis and biological screening.

Chemical Identity and Structure

The unambiguous identification of this compound is established through its standardized nomenclature and structural representations.

-

IUPAC Name: this compound[1]

-

Synonyms: Acetanilide, 3',4'-dichloro-2-cyano-; Acetamide, 2-cyano-N-(3,4-dichlorophenyl)-; Cyanoacetic acid 3,4-dichloroanilide

-

CAS Number: 15386-80-8[2]

-

Molecular Formula: C₉H₆Cl₂N₂O[2]

-

Molecular Weight: 229.06 g/mol [2]

Table 1: Key Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 15386-80-8 | Sigma-Aldrich[2] |

| Molecular Formula | C₉H₆Cl₂N₂O | Sigma-Aldrich[2] |

| Molecular Weight | 229.06 g/mol | Sigma-Aldrich[2] |

| InChI Key | HXXDPDIVNQZPCJ-UHFFFAOYSA-N | Sigma-Aldrich[2] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)NC(=O)CC#N |

Physicochemical Properties

The physical and chemical characteristics of the compound dictate its handling, reaction conditions, and potential for biological activity.

-

Physical Form: Solid at room temperature.[2]

-

Melting Point: 164 - 166 °C.[2]

-

Solubility: Expected to have moderate solubility in polar organic solvents. The presence of the dichlorophenyl group suggests lipophilicity, while the amide and cyano groups can participate in hydrogen bonding, conferring some polarity.

-

Reactivity: The molecule possesses two primary reactive sites. The α-carbon, situated between the cyano and carbonyl groups, is an active methylene group, making it a potent nucleophile for reactions like the Knoevenagel condensation. The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions.[1]

Synthesis and Purification

The reliable synthesis of this compound is a critical first step in any research campaign. The following protocol describes a robust and scalable laboratory-scale synthesis based on the amidation of a cyanoacetic acid derivative with 3,4-dichloroaniline. This approach is favored for its operational simplicity and use of readily available starting materials.

Synthesis Pathway Overview

The synthesis proceeds via a nucleophilic acyl substitution, where the amino group of 3,4-dichloroaniline attacks the electrophilic carbonyl carbon of an activated cyanoacetic acid species. A common and efficient method involves the direct coupling of cyanoacetic acid with 3,4-dichloroaniline using a coupling agent, or the reaction of 3,4-dichloroaniline with an ester of cyanoacetic acid, such as ethyl cyanoacetate.[3]

Caption: Synthesis of the target compound via amidation.

Detailed Experimental Protocol: Amidation of Ethyl Cyanoacetate

Materials:

-

3,4-Dichloroaniline (1.0 eq)

-

Ethyl cyanoacetate (1.2 eq)

-

Absolute Ethanol

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,4-dichloroaniline (e.g., 10.0 g, 61.7 mmol) in absolute ethanol (100 mL).

-

Addition of Reagent: To the stirred solution, add ethyl cyanoacetate (e.g., 8.38 g, 74.1 mmol, 1.2 eq).

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume by approximately half using a rotary evaporator. c. Pour the concentrated mixture into 200 mL of ice-cold water. A precipitate should form. d. Stir the slurry for 30 minutes to ensure complete precipitation.

-

Isolation: a. Collect the solid product by vacuum filtration using a Büchner funnel. b. Wash the filter cake sequentially with cold water (2 x 50 mL) and a small amount of cold ethanol to remove unreacted starting materials and by-products.

-

Purification: a. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. b. Dissolve the crude solid in a minimum amount of hot ethanol. c. Add water dropwise until the solution becomes slightly turbid. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Trustworthiness through Self-Validation: The identity and purity of the synthesized product must be rigorously confirmed. A sharp melting point (164-166 °C) is a primary indicator of purity. Further validation should be performed using the analytical techniques described in the following section.

Analytical Characterization

Confirming the structure and purity of the synthesized this compound is a non-negotiable step. A combination of spectroscopic and chromatographic methods should be employed.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm corresponding to the three protons on the dichlorophenyl ring. Methylene Protons: A singlet around δ 3.5-4.0 ppm for the CH₂ group adjacent to the cyano and carbonyl groups. Amide Proton: A broad singlet typically downfield (> δ 9.0 ppm) for the N-H proton. |

| ¹³C NMR | Carbonyl Carbon: Signal around δ 160-170 ppm. Nitrile Carbon: Signal around δ 115-120 ppm. Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm). Methylene Carbon: Signal around δ 25-30 ppm. |

| FT-IR (KBr) | N-H Stretch: A sharp peak around 3300 cm⁻¹. C≡N Stretch: A sharp, medium intensity peak around 2250 cm⁻¹. C=O Stretch (Amide I): A strong, sharp peak around 1670 cm⁻¹. N-H Bend (Amide II): A peak around 1550 cm⁻¹. |

| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 230.0. The isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) will be a characteristic M, M+2, M+4 pattern with an approximate ratio of 9:6:1. |

| HPLC | A single sharp peak under appropriate reverse-phase conditions (e.g., C18 column with a water/acetonitrile mobile phase) indicates high purity.[4] |

Application in the Synthesis of Aryl Hydrocarbon Receptor (AhR) Ligands

The primary value of this compound in drug discovery lies in its utility as a scaffold for creating more complex molecules, particularly Aryl Hydrocarbon Receptor (AhR) ligands.[1] This is typically achieved through a Knoevenagel condensation reaction.

The Aryl Hydrocarbon Receptor (AhR) Pathway

The AhR is a ligand-activated transcription factor that senses a wide range of small molecules. In its inactive state, it resides in the cytoplasm. Upon ligand binding, it translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences (Xenobiotic Response Elements), leading to the transcription of target genes, including metabolic enzymes like CYP1A1. In the context of cancer, modulation of the AhR pathway can lead to cell cycle arrest and apoptosis, making it an attractive target.

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Protocol: Knoevenagel Condensation for AhR Ligand Synthesis

This protocol details the reaction of this compound with an aromatic aldehyde to form a 2-phenylacrylonitrile derivative, a common core for AhR ligands.[5]

Materials:

-

This compound (1.0 eq)

-

Aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde) (1.0 eq)

-

Piperidine (catalytic amount, ~0.1 eq)

-

Ethanol or Acetonitrile

-

Reaction vial or round-bottom flask

Procedure:

-

Dissolution: Dissolve this compound (e.g., 1.0 g, 4.37 mmol) and the aromatic aldehyde (1.0 eq) in ethanol (20 mL) in a reaction vial.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., ~43 µL, 0.1 eq) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction is often accompanied by a color change and the formation of a precipitate. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Isolation: a. If a precipitate has formed, cool the mixture in an ice bath for 30 minutes. b. Collect the solid product by vacuum filtration. c. Wash the product with cold ethanol to remove any unreacted starting materials and catalyst. d. Dry the product under vacuum.

-

Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.

Causality of Experimental Choices: Piperidine is a mild base that is highly effective in catalyzing the Knoevenagel condensation. It deprotonates the active methylene group, generating a nucleophilic carbanion that attacks the aldehyde carbonyl. The subsequent dehydration step is often spontaneous. Ethanol is a good solvent choice as it dissolves the reactants but often allows the less polar product to precipitate upon formation, driving the reaction to completion.

Biological Evaluation of Derived Compounds

Once novel AhR ligands are synthesized from the parent acetamide, their biological activity must be assessed. A standard initial screen involves evaluating their cytotoxicity against relevant cancer cell lines.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer) and a non-cancerous control cell line (e.g., MCF-10A)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (dissolved in DMSO, then diluted in media)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., acidified isopropanol or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include vehicle controls (DMSO diluted in media) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).

Sources

An In-Depth Technical Guide to the Solubility Profile of 2-Cyano-N-(3,4-dichlorophenyl)acetamide

Executive Summary

2-Cyano-N-(3,4-dichlorophenyl)acetamide is a key intermediate in medicinal chemistry, notably as a precursor for developing novel anti-cancer agents that target the Aryl hydrocarbon Receptor (AhR).[1] Despite its significance, a comprehensive, publicly available dataset on its solubility is lacking. This guide serves as a definitive technical resource for researchers, scientists, and drug development professionals, providing a robust framework for understanding, predicting, and experimentally determining the solubility of this compound. By synthesizing its physicochemical properties with gold-standard experimental and analytical protocols, this document empowers research teams to generate reliable, reproducible solubility data, a critical parameter for advancing drug discovery and development programs.

Physicochemical Profile and Predicted Solubility Behavior

A compound's solubility is intrinsically linked to its molecular structure and physicochemical properties. Understanding these characteristics is the first step in predicting its behavior in various solvent systems.

The key structural features of this compound are the hydrophobic dichlorophenyl ring, the polar amide linkage capable of hydrogen bonding, and the polar cyano group. While the amide and cyano moieties enhance polarity, the large, halogenated aromatic ring is the dominant contributor to the molecule's overall hydrophobicity.

This is quantitatively supported by its calculated LogP (octanol-water partition coefficient) of 2.72.[1] This positive value indicates a preference for a non-polar environment over an aqueous one, suggesting low intrinsic aqueous solubility. The presence of the cyano group does, however, improve its aqueous solubility when compared to its parent compound, N-(3,4-dichlorophenyl)acetamide (LogP = 3.02).[1] Nevertheless, for practical applications in drug development, the compound is expected to be classified as poorly soluble. Its moderate solubility in polar organic solvents is anticipated.[2]

A summary of its core physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 15386-80-8 | [3][4] |

| Molecular Formula | C₉H₆Cl₂N₂O | [2] |

| Molecular Weight | 229.06 g/mol | [4] |

| Melting Point | 164 - 166 °C | [4] |

| Calculated LogP | 2.72 | [1] |

| Physical Form | Solid | [4] |

| InChIKey | HXXDPDIVNQZPCJ-UHFFFAOYSA-N | [4] |

Gold-Standard Protocol for Equilibrium Solubility Determination

To obtain the most accurate and thermodynamically relevant solubility value, the shake-flask method is the universally accepted gold standard.[5] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound. The following protocol provides a self-validating system for determining the equilibrium solubility of this compound.

Causality and Experimental Design

The core principle is to allow the system to reach a state of thermodynamic equilibrium, where the rate of the solid dissolving into the solvent equals the rate of the dissolved solute precipitating back into the solid phase. This ensures the measured concentration is the true maximum solubility under the specified conditions, not a supersaturated or metastable state which can occur in kinetic assays. Temperature control is critical as solubility is highly temperature-dependent.

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid this compound to a series of clear glass vials. "Excess" is defined as enough solid remaining undissolved at the end of the experiment to be clearly visible.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1N HCl, Ethanol, DMSO) to each vial.

-

Equilibration: Seal the vials securely. Place them in a temperature-controlled orbital shaker or rotator set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a minimum of 24-48 hours to ensure equilibrium is reached.

-

Expert Insight: Preliminary experiments should be run to confirm the time to equilibrium by taking measurements at various time points (e.g., 24, 48, 72 hours). Equilibrium is confirmed when consecutive measurements are statistically identical.

-

-

Phase Separation: Allow the vials to stand stationary at the controlled temperature for at least 2 hours to allow undissolved solids to sediment.

-

Sample Collection & Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for low compound binding) to remove any remaining microscopic solid particles.

-

Trustworthiness Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane, ensuring the collected sample is representative.

-

-

Dilution & Analysis: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase used for analysis) to a concentration within the quantifiable range of the analytical method described in Section 3. Analyze the final concentration.

Experimental Workflow Diagram

Caption: Equilibrium Solubility Workflow via Shake-Flask Method.

Validated Protocol for HPLC-UV Quantification

A robust and validated analytical method is required to accurately measure the compound's concentration in the prepared saturated solutions. A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a standard, reliable choice for this type of small molecule.[3]

Rationale for Method Selection

The compound's LogP of 2.72 indicates sufficient hydrophobicity for good retention on a C18 reversed-phase column. The dichlorophenyl aromatic system provides a strong chromophore, making UV detection highly sensitive and specific. An isocratic method is often sufficient for simple solubility samples, offering speed and robustness.

Step-by-Step HPLC-UV Protocol

-

Instrumentation & Conditions:

-

HPLC System: Standard system with a pump, autosampler, column oven, and UV/Vis detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). Phosphoric acid or formic acid (0.1%) can be added to control pH and improve peak shape.[3]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Scan for maximal absorbance; ~254 nm is a good starting point.

-

Injection Volume: 10 µL.

-

-

Standard Preparation:

-

Prepare a primary stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or DMSO.

-

Perform serial dilutions of the stock solution with the mobile phase to create a series of at least five calibration standards spanning the expected concentration range of the solubility samples.

-

-

Calibration Curve Construction:

-

Inject each calibration standard in triplicate.

-

Plot the mean peak area against the known concentration for each standard.

-

Perform a linear regression on the data. The calibration curve is acceptable if the coefficient of determination (r²) is > 0.999.

-

-

Sample Analysis:

-

Inject the diluted filtrate samples prepared in Section 2.2.

-

Record the peak area for the analyte.

-

-

Concentration Calculation:

-

Use the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration) to calculate the concentration of the diluted sample.

-

Multiply this value by the dilution factor to determine the final solubility of the compound in the original solvent (expressed in µg/mL or mg/mL).

-

Analytical Quantification Workflow Diagram

Caption: HPLC-UV Workflow for Solubility Sample Quantification.

Conclusion

References

- SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16): 1349-1354. [Link]

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility.

- International Journal of Pharmaceutical and Phytopharmacological Research. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

Sources

Deconstructing the Molecular Signature: A Spectroscopic Guide to 2-Cyano-N-(3,4-dichlorophenyl)acetamide

Introduction

In the landscape of contemporary drug discovery and development, a profound understanding of a molecule's structural and electronic properties is paramount. This technical guide provides an in-depth spectroscopic characterization of 2-Cyano-N-(3,4-dichlorophenyl)acetamide (C₉H₆Cl₂N₂O), a key intermediate in the synthesis of novel therapeutic agents, particularly in the realm of oncology.[1] The precise elucidation of its molecular architecture through various spectroscopic techniques is not merely an academic exercise but a critical step in ensuring the quality, purity, and desired reactivity of this compound in complex synthetic pathways.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed analysis of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data of this compound. Beyond a simple presentation of data, this guide delves into the causality behind the observed spectroscopic signatures, providing a framework for logical interpretation and troubleshooting. By integrating experimental protocols, data analysis, and visual workflows, we aim to equip the reader with the expertise to confidently handle and characterize this important chemical entity.

Molecular Structure and Key Physicochemical Properties:

-

Chemical Formula: C₉H₆Cl₂N₂O

-

Molecular Weight: 229.06 g/mol [1]

-

CAS Number: 15386-80-8[1]

-

Melting Point: 164 - 166 °C

-

Appearance: Solid[2]

The following sections will dissect the spectroscopic data, providing a foundational understanding of how each technique contributes to the holistic structural elucidation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for probing the hydrogen environments within a molecule. The chemical shift, integration, and multiplicity of the signals provide a detailed map of the proton framework.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹H NMR Data Summary

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~10.5 - 11.0 | Singlet | 1H | Amide N-H |

| ~7.9 | Doublet | 1H | Ar-H (C2-H) |

| ~7.6 | Doublet | 1H | Ar-H (C6-H) |

| ~7.4 | Doublet of doublets | 1H | Ar-H (C5-H) |

| ~3.9 | Singlet | 2H | Methylene CH ₂ |

Note: The chemical shifts are predicted and may vary slightly based on the solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the amide proton, the aromatic protons of the dichlorophenyl ring, and the methylene protons.

-

Amide Proton (N-H): A broad singlet is anticipated in the downfield region (around 10.5-11.0 ppm), characteristic of an amide proton. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

-

Aromatic Protons (Ar-H): The 3,4-disubstituted aromatic ring gives rise to a characteristic splitting pattern.

-

The proton at the C2 position (adjacent to the amide group) is expected to be a doublet due to coupling with the C6-proton.

-

The proton at the C6 position will also appear as a doublet, coupling with the C5-proton.

-

The proton at the C5 position will be a doublet of doublets, as it is coupled to both the C2 and C6 protons.

-

-

Methylene Protons (CH₂): The two protons of the methylene group adjacent to the cyano and carbonyl groups are chemically equivalent and are expected to appear as a sharp singlet around 3.9 ppm. The electron-withdrawing nature of the neighboring cyano and carbonyl groups causes this downfield shift.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

-

Instrument Setup:

-

Tune the NMR spectrometer to the ¹³C frequency.

-

Use a standard broadband proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

-

Data Acquisition:

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

-

¹³C NMR Data Summary

| Chemical Shift (δ) (ppm) | Assignment |

| ~165 | Carbonyl C =O |

| ~138 | Ar-C (C1) |

| ~131 | Ar-C (C4) |

| ~130 | Ar-C (C3) |

| ~122 | Ar-C (C5) |

| ~120 | Ar-C (C6) |

| ~118 | Ar-C (C2) |

| ~116 | Cyano C ≡N |

| ~25 | Methylene C H₂ |

Note: The chemical shifts are predicted and may vary based on the solvent and experimental conditions.

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is the most deshielded and will appear at the lowest field, typically around 165 ppm.

-

Aromatic Carbons (Ar-C): The six carbons of the dichlorophenyl ring will have distinct chemical shifts. The carbons directly attached to the chlorine atoms (C3 and C4) and the nitrogen atom (C1) will have their resonances shifted downfield. The remaining aromatic carbons (C2, C5, and C6) will appear at higher field.

-

Cyano Carbon (C≡N): The carbon of the cyano group will have a characteristic chemical shift in the range of 115-120 ppm.

-

Methylene Carbon (CH₂): The aliphatic methylene carbon will be the most shielded carbon and will appear at the highest field, around 25 ppm.

Logical Relationship in ¹³C NMR Interpretation

Caption: Logic flow for ¹³C NMR spectral assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

FT-IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H stretch | Amide |

| ~2250 | C≡N stretch | Cyano |

| ~1680 | C=O stretch (Amide I) | Amide |

| ~1590, 1470 | C=C stretch | Aromatic Ring |

| ~1540 | N-H bend (Amide II) | Amide |

| ~1130 | C-Cl stretch | Aryl Halide |

| ~820 | C-H out-of-plane bend | 1,2,4-Trisubstituted Aromatic |

Interpretation of the FT-IR Spectrum

The FT-IR spectrum provides a molecular fingerprint, with characteristic absorption bands for each functional group.

-

Amide Group: The amide functionality gives rise to several distinct bands. The N-H stretching vibration appears as a sharp to moderately broad band around 3300 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong, sharp absorption around 1680 cm⁻¹. The N-H bending vibration (Amide II band) is typically found around 1540 cm⁻¹.

-

Cyano Group: The C≡N triple bond stretch is a sharp, and usually intense, absorption in the region of 2250 cm⁻¹.

-

Aromatic Ring: The C=C stretching vibrations of the aromatic ring appear as a series of bands between 1600 and 1450 cm⁻¹. The C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) can be indicative of the substitution pattern. For a 1,2,4-trisubstituted ring, a strong band around 820 cm⁻¹ is expected.

-

Aryl Halide: The C-Cl stretching vibrations typically occur in the fingerprint region, around 1130 cm⁻¹.

FT-IR Experimental Workflow

Caption: FT-IR experimental and analysis workflow.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (e.g., HPLC or GC).

-

Ionization: Ionize the sample using a suitable technique. Electrospray ionization (ESI) is a common choice for this type of molecule.

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Mass Spectrometry Data Summary

| m/z | Interpretation |

| 228/230/232 | Molecular Ion [M]⁺ (isotopic pattern for 2 Cl) |

| 188/190 | [M - CH₂CN]⁺ |

| 160/162 | [Cl₂C₆H₃NH]⁺ |

| 126 | [ClC₆H₃NH]⁺ |

Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.

Interpretation of the Mass Spectrum

The mass spectrum of this compound will provide crucial information for confirming its molecular weight and aspects of its structure.

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) will be observed at m/z corresponding to the molecular weight of the compound (229.06). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The ratio of the peaks at m/z 228, 230, and 232 will be approximately 9:6:1, corresponding to the natural abundances of ³⁵Cl and ³⁷Cl.

-

Fragmentation Pattern: The molecule can fragment in predictable ways upon ionization. Common fragmentation pathways include:

-

Loss of the cyanomethyl group (CH₂CN), resulting in a fragment ion at m/z 188/190.

-

Cleavage of the amide bond, leading to fragments corresponding to the dichlorophenylamine cation ([Cl₂C₆H₃NH]⁺) at m/z 160/162 and the cyanoketene radical cation.

-

Mass Spectrometry Analysis Pathway

Caption: Pathway for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its unequivocal identification and characterization. The convergence of data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry offers a multi-faceted view of its molecular structure, confirming the connectivity of atoms and the presence of key functional groups. This detailed spectroscopic signature is indispensable for quality control in synthetic processes and serves as a critical reference for researchers engaged in the development of novel pharmaceuticals. The methodologies and interpretations outlined herein are intended to empower scientists with the practical knowledge required to confidently utilize this important chemical intermediate in their research endeavors.

References

Sources

An In-depth Technical Guide to 2-Cyano-N-(3,4-dichlorophenyl)acetamide

Abstract: 2-Cyano-N-(3,4-dichlorophenyl)acetamide is a halogenated N-aryl cyanoacetamide of significant interest in medicinal and materials chemistry. The presence of a reactive cyanoacetamide core, combined with the electronic and lipophilic properties imparted by the 3,4-dichlorophenyl moiety, makes this compound a versatile synthon and a candidate for biological screening. This guide provides a comprehensive overview of its synthesis, physicochemical properties, known biological activities, and potential applications, grounded in authoritative literature and established chemical principles. Detailed experimental protocols are provided to facilitate further research and application.

Introduction: The Chemical and Biological Significance of N-Aryl Cyanoacetamides

N-aryl cyanoacetamides are a class of organic compounds characterized by a core structure featuring an amide linkage between an aromatic ring and a cyano-substituted acetyl group. These molecules are highly valued in synthetic chemistry because they are polyfunctional, possessing both nucleophilic and electrophilic centers that can be exploited for the construction of complex heterocyclic systems.[1][2] The cyanoacetamide moiety is a key building block for a plethora of multicomponent reactions, such as the Gewald reaction for synthesizing 2-aminothiophenes, which are themselves important pharmaceutical scaffolds.[3]

The biological relevance of this class is broad and well-documented. Cyanoacetamide derivatives have been investigated for a wide range of bioactivities, including antimicrobial, anticancer, antiviral, and insecticidal properties.[4][5][6][7][8] The introduction of halogen atoms, such as chlorine, onto the aryl ring is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The 3,4-dichloro substitution pattern, specifically, is often associated with enhanced bioactivity in various pharmacophores.[9] Therefore, this compound serves as a prototypical example for exploring the potential of this chemical space.

Synthesis and Mechanistic Considerations

The most direct and widely adopted method for synthesizing this compound is the nucleophilic acyl substitution between 3,4-dichloroaniline and a reactive derivative of cyanoacetic acid, such as an ester or an acyl chloride.[4]

Rationale for Synthetic Route Selection:

-

Availability of Precursors: 3,4-dichloroaniline and ethyl cyanoacetate are commercially available and relatively inexpensive starting materials.

-

Reaction Efficiency: The acylation reaction is typically high-yielding and proceeds under mild conditions, minimizing the formation of side products.

-

Versatility: The general method can be adapted to create a library of analogues by varying the substituted aniline.

A common laboratory-scale approach involves the direct condensation of 3,4-dichloroaniline with ethyl cyanoacetate at elevated temperatures or the acylation using cyanoacetyl chloride in the presence of a base at cooler temperatures to control reactivity.[4]

Caption: General synthesis workflow for this compound.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a compound is critical for its application in research and development, from designing experimental conditions to interpreting biological data.

| Property | Value | Source |

| CAS Number | 15386-80-8 | [9] |

| Molecular Formula | C₉H₆Cl₂N₂O | [4][9] |

| Molecular Weight | 229.06 g/mol | [4][9] |

| Appearance | Solid | [9] |

| Melting Point | 164 - 166 °C | |

| LogP (calculated) | 2.72 | [4] |

| InChIKey | HXXDPDIVNQZPCJ-UHFFFAOYSA-N | [9] |